molecular formula C18H14N4O2 B12477263 1H-benzotriazol-1-ylmethyl 2-methylquinoline-4-carboxylate

1H-benzotriazol-1-ylmethyl 2-methylquinoline-4-carboxylate

Cat. No.: B12477263
M. Wt: 318.3 g/mol
InChI Key: GEXCSKKLZJZJJC-UHFFFAOYSA-N
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Description

1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that combines the structural features of benzotriazole and quinoline Benzotriazole is known for its versatility in synthetic chemistry, while quinoline derivatives are prominent in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE typically involves the following steps:

    Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the benzotriazole derivative with the quinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, facilitated by its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron donor or acceptor, influencing the electronic properties of the compound. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The combined effects of these interactions can lead to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazole: Known for its use as a corrosion inhibitor and in synthetic chemistry.

    2-Methylquinoline: Used in the synthesis of pharmaceuticals and as a precursor for other quinoline derivatives.

Uniqueness

1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combined structural features, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

benzotriazol-1-ylmethyl 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C18H14N4O2/c1-12-10-14(13-6-2-3-7-15(13)19-12)18(23)24-11-22-17-9-5-4-8-16(17)20-21-22/h2-10H,11H2,1H3

InChI Key

GEXCSKKLZJZJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCN3C4=CC=CC=C4N=N3

Origin of Product

United States

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